2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified in a study screening commercial libraries for molecules that inhibit receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation. [] Osteoclasts are large multinucleated cells essential for bone resorption, and excessive osteoclast differentiation can lead to pathological bone loss and destruction. [] 2N1HIA emerged as a potential therapeutic agent for bone diseases associated with excessive bone resorption, such as osteoporosis. []
2N1HIA inhibits osteoclast differentiation by targeting specific steps in the process without affecting RANKL signaling pathways or the expression of most osteoclast-specific gene markers. [] The key aspects of its mechanism of action include:
The primary application of 2N1HIA, based on the research presented, is its potential as an inhibitor of osteoclast differentiation. [] This property makes it a promising candidate for the development of novel therapies to prevent and/or treat diseases characterized by excessive bone resorption, including:
CAS No.: 30536-55-1
CAS No.: 14681-59-5
CAS No.: 1373918-61-6